molecular formula C₆nH₍₁₀n₊O₍₅n₊₁ B1146171 Maltodextrin CAS No. 9050-36-6

Maltodextrin

Cat. No. B1146171
CAS RN: 9050-36-6
M. Wt: 180.16
InChI Key:
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Description

Synthesis Analysis

Maltodextrin is produced by hydrolysis process using enzyme catalyst . The hydrolysis process takes place by varying the enzyme concentrations and time . Resistant this compound (RMD), derived from the heat treatment of corn starch, is a water-soluble fermentable functional fiber .


Molecular Structure Analysis

This compound is a relatively short-chain polymer, with commercial products containing an average of approximately 3 to 17 glucose units per chain . It is classified by a dextrose equivalent (DE), a number between 3 and 20 that corresponds to the number of free chain ends in a certain sample .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, in the presence of sufficient oxidant and catalyst, this compound molecules allow for more reaction sites with hydroxyl radicals, subsequently generating a higher degree of oxidation .


Physical And Chemical Properties Analysis

This compound is a water-soluble white powder with a neutral taste . It has a high solubility in water and is slightly soluble to insoluble in anhydrous alcohol . Its physical properties like intrinsic viscosity and average molecular mass depend on the production process as well as on the starch used for production .

Scientific Research Applications

  • Food and Nutrition : Maltodextrins are extensively used as food ingredients, derived from hydrolysis of starch-rich crops. They are known for their low sweetness and are often used for their beneficial technological properties in food products. However, their rapid digestion and absorption in the small intestine raise concerns about their potential effects on metabolism and health. For instance, replacing unprocessed starch with maltodextrins may lead to an increased glycemic load and post-meal glycemia, which could be less desirable for health. Different regulatory aspects in Europe and the United States impact the communication and marketing of these products (Hofman, Van Buul, & Brouns, 2015).

  • Dairy Industry : In the dairy industry, maltodextrins are used as a natural food additive. Research has aimed at improving the technology of maltodextrin production based on potato and corn starch. This involves enzymatic and acidic hydrolysis followed by spray drying. The study demonstrates how modifications in the production process can optimize the use of maltodextrins in dairy products (Fedorova et al., 2020).

  • Dental Health : Research on the cariogenic potential of sucrose associated with this compound suggests that this compound, in combination with sucrose, does not significantly change the cariogenic potential of sucrose. This finding is crucial for understanding the impact of this compound in oral health, especially in products where it is combined with other sugars (Rezende et al., 2017).

  • Biomedical Applications : Maltodextrins have increasing applications in the biomedical field due to their biodegradability and biocompatibility. For example, the development of thiol-responsive this compound conjugates with dithiomaleimide linkages has been explored. These conjugates have potential in drug delivery and tissue engineering applications (Hidalgo et al., 2020).

  • Gluten-Free Bakery Products : Maltodextrins of various dextrose equivalents have been tested for improving the stability and quality of gluten-free bakery products. They significantly influence starch gelatinization and dough rheology, thus impacting the final product's quality (Witczak, Korus, Ziobro, & Juszczak, 2010).

  • Wound Healing : A study on this compound derived from broken rice indicates its potential in wound healing applications. Maltodextrins with specific dextrose equivalents were found to significantly expedite wound healing in vitro, making them a promising candidate for pharmaceutical and medical applications (Amin et al., 2015).

  • Intestinal Health : The consumption of this compound has been linked to the promotion of intestinal inflammation, suggesting that it could be a risk factor for chronic inflammatory diseases. Studies indicate that this compound may have detrimental roles in the intestinal environment, which is crucial given its widespread use as a food additive (Arnold & Chassaing, 2018).

Mechanism of Action

Target of Action

Alpha-Maltose, also known as Maltodextrin or Maltose, primarily targets the enzyme alpha-amylase . Alpha-amylase is a metalloenzyme that facilitates digestion by breaking down polysaccharides into smaller molecules such as maltose and maltotriose . It contributes to elevated blood glucose levels and postprandial hyperglycemia .

Mode of Action

Alpha-Maltose interacts with alpha-amylase through a process known as hydrolysis . This process involves the cleavage of alpha bonds of large, alpha-linked polysaccharides, such as starch and glycogen, yielding shorter chains thereof, dextrins, and maltose . Alpha-amylase is believed to be an endo-acting amylase which hydrolyzes alpha-(1-4) glycosidic bonds of the starch polymers internally .

Biochemical Pathways

The primary biochemical pathway affected by alpha-Maltose is the starch and glycogen digestion pathway . Alpha-Maltose, through its interaction with alpha-amylase, facilitates the breakdown of these large polysaccharides into smaller, more manageable molecules. This process results in the production of maltose and maltotriose, which can then be further metabolized by the body .

Result of Action

The primary result of alpha-Maltose’s action is the production of maltose and maltotriose from the digestion of starch and glycogen . These smaller molecules can then be further metabolized by the body to produce glucose, which is a vital energy source for cells .

Action Environment

The action of alpha-Maltose is influenced by various environmental factors. For instance, the presence and concentration of alpha-amylase, the enzyme that alpha-Maltose interacts with, can affect the rate at which alpha-Maltose is produced . Additionally, factors such as pH and temperature can influence the activity of alpha-amylase and, consequently, the production of alpha-Maltose .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
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InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1
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InChI Key

GUBGYTABKSRVRQ-ASMJPISFSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
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Molecular Formula

C12H22O11
Record name maltose
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DSSTOX Substance ID

DTXSID20196313
Record name alpha-Maltose
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Molecular Weight

342.30 g/mol
Source PubChem
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Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid
Record name Maltose
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CAS RN

4482-75-1, 9005-84-9, 9050-36-6, 69-79-4
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Melting Point

240 °C
Record name Maltodextrin
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Q & A

Q1: What is the molecular formula and weight of maltodextrin?

A1: this compound, being a mixture of glucose polymers, doesn't have a fixed molecular formula or weight. Its composition can vary depending on the source starch and degree of hydrolysis, expressed as Dextrose Equivalent (DE). Generally, it's represented as [(C6H10O5)nH2O], where 'n' represents the number of glucose units. []

Q2: How does the Dextrose Equivalent (DE) value relate to the properties of this compound?

A2: DE reflects the degree of hydrolysis of starch, influencing this compound's sweetness, viscosity, and molecular weight. Higher DE signifies shorter chains, increased sweetness, and lower viscosity. For instance, a DE 4-7 this compound exhibits higher viscosity than a DE 16.5-19.5 this compound. []

Q3: Are there specific spectroscopic techniques used to analyze this compound?

A3: While spectroscopic data is not extensively discussed in the provided papers, High-Performance Liquid Chromatography (HPLC) is a common technique to analyze the chain length distribution of this compound, revealing the presence of glucose, maltose, oligosaccharides, and dextrins. []

Q4: How does this compound influence the stability of encapsulated compounds?

A4: this compound acts as an effective wall material in encapsulation, protecting sensitive compounds. For example, adding this compound to spray-dried liposomes prevents breakdown during drying and rehydration. [] Similarly, it enhances the storage stability of dried fruit foams by preserving anthocyanins, ascorbic acid, color, and texture. []

Q5: Does the molecular weight of this compound affect its protective ability in encapsulation?

A5: Yes, the molecular weight, reflected in the DE value, influences the pore size of the this compound matrix, impacting oxygen diffusion and oxidation rates. For example, maltodextrins with added mono and disaccharides, resulting in a DE of 25, showed improved encapsulation of β-carotene compared to single maltodextrins with the same DE. []

Q6: How does this compound affect the physical properties of food products?

A6: this compound can modify the texture and mouthfeel of food products. For instance, substituting wheat flour with this compound in ‘Bahulu’ cake resulted in decreased specific volume and increased hardness, springiness, gumminess, and chewiness. []

Q7: How is this compound utilized in the food industry?

A7: this compound finds widespread use in the food industry as a bulking agent, thickener, sweetener, and carrier for flavors and colors. Its ability to improve texture, enhance shelf life, and provide a smooth mouthfeel makes it a versatile food ingredient. [, ]

Q8: Does this compound have any applications outside the food industry?

A8: While primarily used in food, this compound's properties make it suitable for other applications. It can be used as a binder in ceramic processing, enhancing the properties of aqueous alumina suspensions. []

Q9: Are there any reported effects of this compound on athletic performance?

A9: Research suggests that this compound supplementation might enhance athletic performance. For instance, this compound intake before a simulated mountain biking competition led to reduced completion times. In laboratory settings, it increased power output at the ventilatory threshold. []

Q10: Is this compound generally considered safe for consumption?

A10: this compound is generally recognized as safe (GRAS) by the FDA for use in food. Studies on the safety of a this compound-containing beverage showed no adverse effects even with long-term or excessive intake. []

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